OG-L002

LSD1 inhibition Enzymatic assay Cell-free system

OG-L002 is the definitive LSD1 inhibitor for epigenetic and antiviral research, offering 20 nM IC50 with 36–69-fold selectivity over MAO-A/B. Unlike tranylcypromine, it avoids confounding MAO inhibition, ensuring clean LSD1-specific results. Validated in HSV latency models and superior HbF induction over GSK-LSD1, OG-L002 is essential for viral chromatin remodeling and hemoglobin switching studies. Choose OG-L002 when selectivity and reproducibility are non-negotiable.

Molecular Formula C15H15NO
Molecular Weight 225.28 g/mol
Cat. No. B609721
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOG-L002
SynonymsOG-L002;  OGL002;  OG L002
Molecular FormulaC15H15NO
Molecular Weight225.28 g/mol
Structural Identifiers
SMILESC1C(C1N)C2=CC=C(C=C2)C3=CC(=CC=C3)O
InChIInChI=1S/C15H15NO/c16-15-9-14(15)11-6-4-10(5-7-11)12-2-1-3-13(17)8-12/h1-8,14-15,17H,9,16H2/t14-,15+/m1/s1
InChIKeyDSOJSZXQRJGBCW-CABCVRRESA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





OG-L002 Potent and Selective LSD1 Inhibitor for Epigenetic and Antiviral Research


OG-L002 is a potent and highly selective inhibitor of lysine-specific demethylase 1A (LSD1, also known as KDM1A), an enzyme critical for epigenetic regulation and viral gene expression. In cell-free assays, OG-L002 inhibits LSD1 with an IC50 of 20 nM, demonstrating 36-fold selectivity over monoamine oxidase B (MAO-B, IC50 = 0.72 μM) and 69-fold selectivity over MAO-A (IC50 = 1.38 μM) [1]. This selectivity profile is a key distinguishing feature of OG-L002, enabling specific interrogation of LSD1-mediated pathways with reduced off-target activity on closely related flavin-dependent amine oxidases. OG-L002 has been extensively characterized for its ability to block herpes simplex virus (HSV) immediate-early gene expression and suppress viral reactivation from latency, positioning it as a valuable tool compound for both epigenetic and antiviral research applications [2].

Why OG-L002 Cannot Be Replaced by Other LSD1 Inhibitors Without Experimental Validation


LSD1 inhibitors represent a chemically and mechanistically diverse class of compounds. While several molecules target LSD1, their selectivity profiles, potency in cellular and in vivo models, and underlying mechanisms of action differ substantially. For example, the prototypical LSD1 inhibitor tranylcypromine (TCP) also potently inhibits MAO-A and MAO-B, leading to confounding off-target effects [1]. In contrast, OG-L002 exhibits 36- to 69-fold selectivity over these enzymes, enabling more precise investigation of LSD1-specific biology [2]. Furthermore, other LSD1 inhibitors such as GSK-LSD1, SP-2509, and ORY-1001 display distinct pharmacodynamic properties, including differential induction of fetal hemoglobin and divergent effects on viral life cycle stages [3]. Consequently, substituting OG-L002 with another LSD1 inhibitor without rigorous side-by-side validation may yield irreproducible or misinterpretable results. The quantitative evidence below substantiates why OG-L002 is the preferred choice for specific research contexts.

Quantitative Differentiation of OG-L002 Against Key LSD1 Inhibitor Comparators


OG-L002 Demonstrates Superior LSD1 Inhibitory Potency Compared to Tranylcypromine (TCP)

OG-L002 inhibits LSD1 with an IC50 of 20 nM in a cell-free assay, representing a 50-fold improvement in potency over the comparator tranylcypromine (TCP), which exhibits an IC50 of approximately 1 mM in the same biochemical assay [1]. This dramatic difference in potency underscores the substantial advancements in LSD1 inhibitor design and highlights the greater on-target engagement achievable with OG-L002 at pharmacologically relevant concentrations.

LSD1 inhibition Enzymatic assay Cell-free system

OG-L002 Exhibits Enhanced Cellular Antiviral Potency Against HSV-1 IE Gene Expression Relative to TCP

In cellular models of HSV-1 infection, OG-L002 inhibits viral immediate-early (IE) gene expression with an IC50 of approximately 10 μM in HeLa cells and approximately 3 μM in human foreskin fibroblast (HFF) cells. In contrast, the comparator TCP exhibits an IC50 of approximately 1 mM in the same assay, indicating that OG-L002 is 100- to 333-fold more potent in this cellular context [1]. This quantitative advantage translates to effective suppression of viral IE gene expression at concentrations that avoid overt cellular toxicity.

HSV-1 Antiviral Immediate-early gene expression

OG-L002 Provides Greater Fetal Hemoglobin (HbF) Induction Than GSK-LSD1 in Primary Human Erythroid Progenitor Cells

In primary human CD34+ erythroid progenitor cells, treatment with 0.1 μM OG-L002 for 5 days resulted in approximately 50% HbF-positive cells, whereas the comparator GSK-LSD1 at the same concentration yielded only approximately 30% HbF-positive cells. The DMSO control baseline was approximately 20% [1]. This 1.7-fold increase in HbF induction relative to GSK-LSD1 suggests that OG-L002 may be a more efficacious LSD1 inhibitor for stimulating fetal globin expression in therapeutic development contexts.

Fetal hemoglobin induction Sickle cell disease Erythroid differentiation

OG-L002 Suppresses HSV-1 Lytic Replication In Vivo with Superior Potency to TCP

In a mouse model of HSV-1 infection, intraperitoneal administration of OG-L002 at doses of 6 to 40 mg/kg daily for 7 days resulted in a dose-dependent reduction of detectable viral genomes in dorsal root ganglia at both 3 and 5 days post-infection [1]. While direct quantitative in vivo comparisons to TCP are not available from the same study, the observed in vivo efficacy of OG-L002 at doses up to 40 mg/kg stands in stark contrast to TCP, which has been reported to require significantly higher doses (e.g., 100-200 mg/kg) to achieve antiviral effects in similar models [2]. This difference is consistent with the vastly superior in vitro potency and selectivity of OG-L002.

In vivo antiviral efficacy HSV-1 Mouse model

OG-L002 and SP-2509 Exhibit Divergent Mechanisms of LSD1 Inhibition with Distinct Effects on HSV-1 Life Cycle

OG-L002 is an irreversible LSD1 inhibitor that covalently modifies the enzyme's flavin adenine dinucleotide (FAD) cofactor, thereby blocking demethylase activity and suppressing viral immediate-early (IE) gene expression. In contrast, SP-2509 is a reversible LSD1 inhibitor that primarily disrupts LSD1 protein-protein interactions without affecting IE gene expression but instead blocks viral DNA replication and late gene expression [1]. This mechanistic divergence means that OG-L002 and SP-2509 are not interchangeable; OG-L002 uniquely targets the earliest stages of viral gene activation, whereas SP-2509 acts downstream.

LSD1 inhibition mechanism HSV-1 Viral DNA replication

OG-L002 Exhibits Improved Selectivity Profile Over MAO-A and MAO-B Compared to ORY-1001

OG-L002 demonstrates 36-fold selectivity for LSD1 over MAO-B (IC50 = 0.72 μM) and 69-fold selectivity over MAO-A (IC50 = 1.38 μM) [1]. In contrast, the clinical-stage LSD1 inhibitor ORY-1001 (iadademstat) has been reported to exhibit only approximately 3-fold selectivity over MAO-B and 100-fold selectivity over MAO-A in enzymatic assays [2]. While both compounds are potent LSD1 inhibitors, OG-L002's balanced selectivity profile over both MAO isoforms may be advantageous in experimental systems where MAO-B inhibition could confound results.

LSD1 selectivity MAO-A MAO-B Off-target activity

Optimal Research and Discovery Applications for OG-L002 Based on Quantitative Differentiation


Epigenetic Regulation of Herpesvirus Latency and Reactivation

OG-L002 is the LSD1 inhibitor of choice for studies investigating the epigenetic mechanisms governing herpes simplex virus (HSV) latency and reactivation. Its potent inhibition of LSD1 (IC50 = 20 nM) and superior selectivity over MAO-A/B (36- to 69-fold) enable specific targeting of viral chromatin remodeling without confounding off-target effects [1]. In cellular models, OG-L002 suppresses HSV-1 immediate-early gene expression with an IC50 of 3-10 μM, and in vivo, it reduces viral genome levels in ganglia at doses of 6-40 mg/kg [2]. Unlike SP-2509, which targets later stages of viral replication, OG-L002 uniquely blocks the initial transcriptional activation of viral IE genes, making it the preferred tool for studying the establishment and maintenance of viral latency [3].

Fetal Hemoglobin Induction for Hemoglobinopathy Research

For researchers developing LSD1-targeted therapies for sickle cell disease and β-thalassemia, OG-L002 offers superior HbF induction compared to GSK-LSD1. In primary human CD34+ erythroid progenitor cells, OG-L002 at 0.1 μM induces approximately 50% HbF-positive cells, a 1.7-fold improvement over GSK-LSD1 at the same concentration [1]. This enhanced efficacy in stimulating fetal globin expression positions OG-L002 as a leading tool compound for preclinical studies of hemoglobin switching and for validating LSD1 as a therapeutic target in hemoglobinopathies [2].

Mechanistic Studies of LSD1-Dependent Transcriptional Repression

OG-L002 is ideal for dissecting LSD1-dependent transcriptional repression mechanisms due to its irreversible FAD-covalent inhibition and well-characterized selectivity profile. Its 50,000-fold greater potency compared to TCP allows researchers to achieve near-complete LSD1 inhibition at low micromolar concentrations without the confounding MAO inhibition associated with first-generation LSD1 inhibitors [1]. This property is critical for experiments requiring sustained LSD1 inhibition over extended time courses, such as chromatin immunoprecipitation (ChIP) assays examining H3K4 methylation dynamics or long-term gene expression studies [2].

Comparative Profiling of LSD1 Inhibitor Mechanisms

OG-L002 serves as an essential reference compound in panels of LSD1 inhibitors with divergent mechanisms. Its irreversible, FAD-covalent mode of action contrasts with the reversible protein-protein interaction disruption of SP-2509 and the distinct selectivity profile of ORY-1001 [1]. Including OG-L002 in such comparative studies enables researchers to attribute biological effects specifically to LSD1 demethylase activity versus alternative LSD1 functions, thereby refining target validation and mechanism-of-action studies [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
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